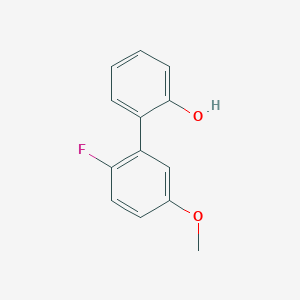

2-(2-Fluoro-5-methoxyphenyl)phenol

Description

2-(2-Fluoro-5-methoxyphenyl)phenol is a fluorinated phenolic compound characterized by a benzene ring substituted with a hydroxyl (-OH) group and a second benzene ring bearing both fluorine (at the 2-position) and methoxy (-OCH₃, at the 5-position) groups. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry.

The compound is often synthesized via Suzuki-Miyaura cross-coupling reactions, utilizing (2-fluoro-5-methoxyphenyl)boronic acid as a key precursor . Its applications include serving as a building block for adenosine receptor antagonists (e.g., in purine derivatives) and as a synthon in fluorescent materials due to its conjugated aromatic system .

Properties

IUPAC Name |

2-(2-fluoro-5-methoxyphenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO2/c1-16-9-6-7-12(14)11(8-9)10-4-2-3-5-13(10)15/h2-8,15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKXEGSFIGILCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)F)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20683495 | |

| Record name | 2'-Fluoro-5'-methoxy[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20683495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261942-65-7 | |

| Record name | 2'-Fluoro-5'-methoxy[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20683495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Protection of Phenolic Hydroxyl Group

To prevent unwanted side reactions during coupling, the phenolic hydroxyl group is typically protected as a methoxy or benzyl ether . For example, 2-bromophenol is converted to 2-bromo-1-methoxybenzene using methyl iodide or dimethyl sulfate under basic conditions.

Synthesis of Boronic Acid Partner

The 2-fluoro-5-methoxyphenylboronic acid is prepared via Miyaura borylation of 1-bromo-2-fluoro-5-methoxybenzene. This involves reacting the aryl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base such as potassium acetate:

Cross-Coupling Reaction

The protected bromophenol derivative and boronic acid undergo coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixed solvent system (dioxane/water) with a base (Na₂CO₃). Typical conditions involve heating at 80–100°C for 12–24 hours:

Deprotection to Phenol

The methoxy protecting group is cleaved using boron tribromide (BBr₃) in dichloromethane at −78°C to 0°C, yielding the final product:

Key Data :

-

Yield: 65–78% (over 3 steps)

-

Purity: >95% (HPLC)

-

Advantages: High regioselectivity, compatibility with sensitive groups.

Wittig-Horner Reaction Strategy

This method constructs the biphenyl backbone via olefination followed by hydrogenation, adapted from the synthesis of related phenolic derivatives.

Aldehyde Preparation

2-Fluoro-5-methoxybenzaldehyde is synthesized through Vilsmeier-Haack formylation of 1-fluoro-4-methoxybenzene, followed by purification via distillation.

Phosphonate Synthesis

The aldehyde is converted to a phosphonate ester via Arbuzov reaction with triethyl phosphite in the presence of a Lewis acid (e.g., BF₃·OEt₂):

Wittig-Horner Olefination

The phosphonate reacts with a protected salicylaldehyde (e.g., 2-benzyloxybenzaldehyde) under basic conditions (NaH) to form a styrene intermediate:

Hydrogenation and Deprotection

The double bond is reduced using hydrogen gas (H₂, 40 psi) over a palladium/carbon catalyst, followed by debenzylation via hydrogenolysis to yield the phenol:

Key Data :

-

Yield: 58–62% (over 4 steps)

-

Limitations: Multi-step synthesis, moderate scalability.

Diazotization-Hydrolysis Method

This route exploits diazonium salt chemistry to introduce the phenolic group, inspired by nitrophenol syntheses.

Nitroaniline Synthesis

2,4-Difluoronitrobenzene is aminated with aqueous ammonia at 35–40°C to yield 5-fluoro-2-nitroaniline:

Diazotization and Hydrolysis

The nitroaniline is diazotized with NaNO₂ in concentrated H₂SO₄ at 0–5°C, followed by thermal hydrolysis in aqueous H₂SO₄ to afford the phenol:

Key Data :

-

Yield: 70–75% (2 steps)

-

Reaction Time: 8–12 hours

-

Challenges: Requires careful control of acidic conditions.

Ullmann-Type Coupling

Copper-mediated couplings offer a cost-effective alternative, though with lower yields compared to palladium systems.

Coupling of Aryl Halides

2-Iodophenol and 1-iodo-2-fluoro-5-methoxybenzene are heated with copper powder in DMF at 120°C for 24–48 hours:

Key Data :

-

Yield: 40–50%

-

Advantages: Low catalyst cost.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

2-(2-Fluoro-5-methoxyphenyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to remove the fluorine atom or to modify the aromatic ring.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex aromatic structures.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:

Research indicates that 2-(2-Fluoro-5-methoxyphenyl)phenol exhibits potential anti-inflammatory and anti-tumor properties. Its mechanism of action is believed to involve interactions with specific biological targets, including enzymes and receptors.

Case Study:

A study investigating various substituted phenolic compounds found that those with fluorine substitutions, such as 2-(2-Fluoro-5-methoxyphenyl)phenol, showed enhanced activity against certain cancer cell lines, suggesting its utility as a lead compound for developing new anticancer agents .

Neuropharmacology

Role in Receptor Modulation:

The compound has been explored for its effects on serotonin receptors (5-HT receptors). Preliminary studies indicate that derivatives of this compound can act as selective agonists for the 5-HT2C receptor, which is implicated in mood regulation and appetite control.

Case Study:

In a recent investigation, N-substituted derivatives of phenolic compounds were synthesized to assess their selectivity towards the 5-HT2C receptor. Compounds similar to 2-(2-Fluoro-5-methoxyphenyl)phenol demonstrated significant selectivity and potency, indicating their potential as therapeutic agents for psychiatric disorders .

Material Science

Applications in Coatings and Plastics:

Due to its thermal stability and chemical resistance, 2-(2-Fluoro-5-methoxyphenyl)phenol is utilized in the formulation of advanced materials such as coatings and adhesives. Its incorporation into polymer matrices enhances the thermal properties and durability of the final products.

Data Table: Applications in Material Science

| Application Type | Description | Benefits |

|---|---|---|

| Coatings | Used in protective coatings for industrial applications | Improved durability and resistance |

| Adhesives | Incorporated into adhesive formulations | Enhanced bond strength |

| Polymer Additives | Acts as a stabilizer in various polymer systems | Increases thermal stability |

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-5-methoxyphenyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic hydroxyl group can form hydrogen bonds with target molecules, while the fluorine atom can participate in electrostatic interactions. These interactions can modulate the activity of the target molecules and influence various biological pathways .

Comparison with Similar Compounds

Electronic Effects

- The 2-fluoro-5-methoxy substitution in the target compound creates a strong electron-withdrawing effect (fluorine) and electron-donating effect (methoxy), leading to a polarized aromatic system. This contrasts with 5-(3,5-difluorophenyl)-2-methoxyphenol, where dual fluorine atoms amplify electron withdrawal, reducing solubility but increasing membrane permeability .

- In pyrazole-containing derivatives (e.g., and ), the heterocyclic ring introduces rigidity and alters π-conjugation, affecting fluorescence quantum yields compared to the purely aromatic target compound .

Research Findings

Fluorescence Properties: Unlike benzothiadiazole-based red emitters (), 2-(2-Fluoro-5-methoxyphenyl)phenol lacks extended conjugation, resulting in lower two-photon absorption cross-sections but higher solubility in polar solvents .

Thermal Stability : Benzofuran derivatives () exhibit superior thermal resistance (>300°C) compared to the target compound (~200°C), attributed to their fused ring systems .

Crystal Packing: Intramolecular hydrogen bonding in the target compound (as seen in related structures like ) enhances crystallinity, whereas phenylethyl-substituted phenols () show disordered packing due to bulky substituents .

Notes

- Synthetic Considerations : The use of (2-fluoro-5-methoxyphenyl)boronic acid in cross-coupling reactions requires careful control of reaction conditions to avoid dehalogenation .

- Toxicity Profiles: Fluorinated phenols generally exhibit lower acute toxicity compared to chlorinated analogs (e.g., ) but require rigorous metabolic stability testing .

- Regulatory Status: Derivatives of 2-(2-Fluoro-5-methoxyphenyl)phenol may fall under REACH regulations due to fluorinated components; consult safety data sheets for handling guidelines .

Q & A

Basic: What are the primary synthetic routes for 2-(2-Fluoro-5-methoxyphenyl)phenol, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves cross-coupling reactions or functionalization of pre-substituted benzene derivatives. For example:

- Step 1: Start with 2-fluorobenzaldehyde derivatives to introduce fluorine at the ortho position .

- Step 2: Methoxy group installation via nucleophilic substitution or protecting-group strategies (e.g., using methoxytrimethylsilane under acidic conditions) .

- Step 3: Biphenyl coupling (e.g., Suzuki-Miyaura reaction) with phenol derivatives to form the biphenyl backbone .

Key considerations: - Fluorine’s electron-withdrawing effect may reduce reactivity, necessitating elevated temperatures or palladium-based catalysts.

- Purification via column chromatography or HPLC ensures removal of regioisomers .

Basic: How can researchers confirm the structural identity and purity of 2-(2-Fluoro-5-methoxyphenyl)phenol?

Answer:

- NMR Spectroscopy:

- H NMR: Distinct signals for phenolic -OH (~5 ppm), fluorine-adjacent protons (deshielded, ~6.8–7.5 ppm), and methoxy groups (~3.8 ppm) .

- F NMR: Single peak confirming fluorine position .

- X-ray Crystallography: Resolves spatial arrangement, critical for confirming regioselectivity (e.g., avoiding para-substitution byproducts) .

- HPLC-MS: Validates purity (>95%) and detects trace impurities from incomplete coupling reactions .

Basic: What are the key physicochemical properties of 2-(2-Fluoro-5-methoxyphenyl)phenol relevant to experimental design?

Answer:

- Lipophilicity (logP): Enhanced by fluorine’s hydrophobic effect, influencing solubility in organic solvents (e.g., DMSO) .

- pKa: Phenolic -OH group has a pKa ~10, requiring pH-controlled handling to avoid deprotonation during reactions .

- Thermal Stability: Decomposes above 200°C, necessitating low-temperature storage and inert atmospheres for long-term stability .

Advanced: How does 2-(2-Fluoro-5-methoxyphenyl)phenol interact with biological targets, and what assays validate its activity?

Answer:

- Mechanism: Fluorine and methoxy groups enhance binding to hydrophobic pockets in enzymes (e.g., kinases) or receptors via halogen bonding and π-π stacking .

- Assays:

Advanced: What computational methods predict the toxicity profile of 2-(2-Fluoro-5-methoxyphenyl)phenol?

Answer:

- In Silico Tools:

- Validation: Compare results with in vitro assays (e.g., Ames test for mutagenicity) to resolve discrepancies .

Advanced: How do competing substituent effects (fluoro vs. methoxy) influence regioselectivity during synthesis?

Answer:

- Fluorine’s Electronic Effects: Ortho/para-directing but deactivates the ring, slowing electrophilic substitution.

- Methoxy’s Steric Effects: Bulky substituents at the 5-position may hinder coupling reactions, requiring sterically tolerant catalysts (e.g., Pd(PPh)) .

- Mitigation: Use protecting groups (e.g., silyl ethers for -OH) to direct functionalization .

Advanced: What safety protocols are critical when handling 2-(2-Fluoro-5-methoxyphenyl)phenol in the lab?

Answer:

- PPE: Gloves and goggles mandatory; phenolic compounds are skin irritants .

- Ventilation: Use fume hoods to avoid inhalation of fine powders .

- Waste Disposal: Neutralize with dilute NaOH before disposal to prevent environmental release .

Advanced: How can researchers optimize analytical methods (e.g., HPLC) for quantifying 2-(2-Fluoro-5-methoxyphenyl)phenol in complex mixtures?

Answer:

- Column Selection: C18 columns with 5 µm particles for high resolution .

- Mobile Phase: Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid improves peak symmetry .

- Detection: UV at 270 nm (λ for aromatic systems) .

Advanced: How should researchers address contradictory data in literature regarding this compound’s bioactivity?

Answer:

- Replicate Studies: Control variables like cell line (e.g., HEK293 vs. HeLa) and solvent (DMSO concentration ≤0.1%) .

- Meta-Analysis: Compare datasets using tools like PRISMA to identify confounding factors (e.g., impurity profiles) .

Advanced: What challenges arise when scaling up synthesis of 2-(2-Fluoro-5-methoxyphenyl)phenol, and how are they resolved?

Answer:

- Catalyst Loading: Reduce Pd catalyst from 5 mol% to 1 mol% to lower costs; optimize via Design of Experiments (DoE) .

- Heat Management: Use flow reactors for exothermic Suzuki-Miyaura reactions to prevent runaway heating .

- Yield Optimization: Recrystallize from ethanol/water (80:20) to recover >90% product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.